4-(Difluoromethylthio)biphenyl
Overview
Description
4-(Difluoromethylthio)biphenyl is an organic compound characterized by the presence of a biphenyl core substituted with a difluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethylthio)biphenyl typically involves the introduction of the difluoromethylthio group onto a biphenyl scaffold. One common method is the reaction of biphenyl with difluoromethylthiolating agents under controlled conditions. For example, the use of difluoromethylthiolating reagents such as difluoromethylthiol chloride (ClCF2H) in the presence of a base can facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethylthio)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to other functional groups.
Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to thiols or other sulfur-containing compounds.
Substitution: Introduction of various substituents on the biphenyl core.
Scientific Research Applications
4-(Difluoromethylthio)biphenyl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethylthio)biphenyl involves its interaction with molecular targets through its difluoromethylthio group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or interaction with cellular receptors .
Comparison with Similar Compounds
4-(Trifluoromethylthio)biphenyl: Similar structure but with a trifluoromethylthio group.
4-(Methylthio)biphenyl: Contains a methylthio group instead of difluoromethylthio.
4-(Chloromethylthio)biphenyl: Substituted with a chloromethylthio group.
Uniqueness: 4-(Difluoromethylthio)biphenyl is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential for hydrogen bonding, making it valuable in various applications .
Properties
IUPAC Name |
1-(difluoromethylsulfanyl)-4-phenylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2S/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCHEEZABHYZJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596257 | |
Record name | 4-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-77-4 | |
Record name | 4-[(Difluoromethyl)sulfanyl]-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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